METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of benzodioxine and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring, the introduction of the amido group, and the construction of the thiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is explored for use in materials science, particularly in the development of novel polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE include:
- METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- METHYL N-{[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)THIOPHEN-3-YL]CARBONYL}CARBAMATE
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-9-10(2)24-16(14(9)17(20)21-3)18-15(19)11-4-5-12-13(8-11)23-7-6-22-12/h4-5,8H,6-7H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFUNKJAWXDRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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